Inositol 1,3-bisphosphate

Description

Stereoisomeric Complexity and the "Inositol Code" in Biological Information Transfer

The cyclohexanehexol structure of myo-inositol allows for the formation of a large number of stereoisomers when phosphate (B84403) groups are added. wikipedia.org This stereoisomeric complexity is not random; rather, it forms the basis of the "inositol code," a concept suggesting that the specific pattern of phosphorylation on the inositol (B14025) ring carries distinct biological information. Each isomer, defined by the number and position of its phosphate groups, can be thought of as a unique "word" in a cellular language, recognized by specific protein domains. nih.gov This intricate code allows for a high degree of specificity and versatility in signal transduction, enabling the cell to respond appropriately to a diverse range of stimuli. mdpi.com The existence of numerous inositol phosphate isomers, including less abundant ones like Ins(1,3)P2, highlights the nuanced and sophisticated nature of this signaling network. nih.gov

Identification and Biological Significance of Inositol 1,3-bisphosphate as a Human Metabolite

This compound has been identified as a naturally occurring metabolite in mammalian cells. nih.gov Its formation is intricately linked to the metabolism of other key inositol phosphates.

Metabolic Pathways of this compound

Research has elucidated an alternative pathway for the metabolism of inositol 1,3,4-trisphosphate (Ins(1,3,4)P3) that leads to the formation of Ins(1,3)P2. nih.gov This conversion is catalyzed by a 4-phosphatase. Subsequently, Ins(1,3)P2 can be further hydrolyzed to inositol 1-monophosphate (Ins 1-P) by the action of a 3-phosphatase. nih.gov This metabolic route is distinct from the primary degradation pathway of Ins(1,3,4)P3, which involves a 1-phosphatase to produce inositol 3,4-bisphosphate. pnas.org

The degradation of Ins(1,3)P2 to Ins(1)P is carried out by inositol polyphosphate 3-phosphatase. caymanchem.com The final dephosphorylation to myo-inositol is catalyzed by inositol monophosphatase. caymanchem.com

The enzymes involved in these metabolic steps are crucial for regulating the cellular levels of Ins(1,3)P2 and other inositol phosphates, thereby controlling the flow of information within the signaling network.

| Enzyme | Reaction | Substrate(s) | Product(s) |

| Inositol polyphosphate 4-phosphatase | Dephosphorylation | Inositol 1,3,4-trisphosphate | This compound |

| Inositol polyphosphate 3-phosphatase | Dephosphorylation | This compound | Inositol 1-monophosphate |

| Inositol monophosphatase | Dephosphorylation | Inositol 1-monophosphate | myo-Inositol |

Biological Significance and Research Findings

While the existence of Ins(1,3)P2 as a human metabolite is established, its specific biological significance and signaling roles are not as well-characterized as those of other more abundant isomers like Ins(1,4,5)P3. The majority of research on inositol phosphate signaling has centered on the mobilization of intracellular calcium by Ins(1,4,5)P3. nih.govnih.gov

The complex breakdown of Ins(1,3,4)P3 to form both Ins(1,3)P2 and inositol 3,4-bisphosphate suggests a sophisticated regulatory mechanism. nih.gov The presence of multiple metabolic pathways for a single precursor allows for the differential generation of various signaling molecules, each with potentially unique downstream targets and cellular effects.

The study of less common inositol phosphate isomers like Ins(1,3)P2 is an evolving area of research. While direct signaling functions have yet to be definitively ascribed to Ins(1,3)P2, its position as an intermediate in the inositol phosphate metabolic cascade indicates its importance in maintaining the balance and flux of the entire network. nih.gov Further investigation is required to fully elucidate the specific protein interactions and cellular pathways directly influenced by this compound.

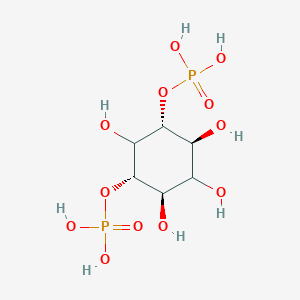

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

[(1S,2R,4S,5R)-2,3,4,6-tetrahydroxy-5-phosphonooxycyclohexyl] dihydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14O12P2/c7-1-2(8)5(17-19(11,12)13)4(10)6(3(1)9)18-20(14,15)16/h1-10H,(H2,11,12,13)(H2,14,15,16)/t1?,2-,3+,4?,5+,6- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUVHMWJJTITUGO-WJPCITMWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(C(C(C(C(C1O)OP(=O)(O)O)O)OP(=O)(O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[C@H]1([C@H](C([C@H]([C@@H](C1O)O)OP(=O)(O)O)O)OP(=O)(O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14O12P2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60869397 | |

| Record name | Inositol 1,3-bisphosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60869397 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

340.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103597-56-4 | |

| Record name | Inositol 1,3-bisphosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103597564 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Inositol 1,3-bisphosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60869397 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Metabolism and Enzymatic Context of Inositol 1,3 Bisphosphate

Position of Inositol (B14025) 1,3-bisphosphate within the Broader Inositol Phosphate (B84403) Metabolic Landscape

The metabolism of inositol phosphates is characterized by a series of phosphorylation and dephosphorylation events, creating a web of interconvertible signaling molecules. nih.gov The significance of any single inositol phosphate is defined by its connections within this network.

Inositol Polyphosphate Interconversion Pathways

The inositol phosphate signaling system is a highly interconnected network that allows for the rapid conversion of one polyphosphate to another to meet cellular demands. nih.gov This system is broadly divided into two main synthesis routes: a lipid-dependent pathway and a glucose-dependent pathway. nih.govpnas.org Both pathways can ultimately contribute to the pool of inositol phosphates from which Ins(1,3)P2 is derived. The interconversion is mediated by a suite of specific kinases and phosphatases, ensuring tight regulation of the levels of each signaling molecule. nih.gov

Relationship to Inositol 1,3,4-trisphosphate (Ins(1,3,4)P3) Degradation Products

Inositol 1,3-bisphosphate is a direct downstream metabolite of Inositol 1,3,4-trisphosphate (Ins(1,3,4)P3). echelon-inc.comnih.gov The degradation of Ins(1,3,4)P3 is a key step in terminating its specific signaling functions and for the recycling of inositol phosphates. One of the primary routes for this degradation involves the removal of the phosphate group at the 4-position, yielding Ins(1,3)P2. echelon-inc.com This places Ins(1,3)P2 as a crucial intermediate in the catabolic cascade of higher inositol polyphosphates. In some cellular contexts, Ins(1,3,4)P3 can also be dephosphorylated to Inositol 3,4-bisphosphate. nih.govnih.gov

Integration with Lipid-Dependent and Glucose-Dependent Inositol Phosphate Synthesis Pathways

The synthesis of inositol phosphates can originate from two distinct major pathways that converge.

The lipid-dependent pathway is initiated by the hydrolysis of the membrane lipid phosphatidylinositol 4,5-bisphosphate (PIP2) by phospholipase C (PLC). pnas.orgwikipedia.org This reaction generates two second messengers: diacylglycerol (DAG) and inositol 1,4,5-trisphosphate (Ins(1,4,5)P3). youtube.com Ins(1,4,5)P3 can then be phosphorylated by inositol 1,4,5-trisphosphate 3-kinase (IP3K) to form inositol 1,3,4,5-tetrakisphosphate (Ins(1,3,4,5)P4). Subsequently, Ins(1,3,4,5)P4 is dephosphorylated by a 5-phosphatase to yield Ins(1,3,4)P3, the direct precursor to Ins(1,3)P2. nih.gov

The glucose-dependent pathway , also referred to as the "soluble" or lipid-independent route, begins with the isomerization of glucose-6-phosphate to inositol-3-phosphate by myo-inositol-3-phosphate synthase (MIPS). pnas.org Inositol-3-phosphate can then be sequentially phosphorylated. While this pathway is a significant source of inositol phosphates, the direct flow to Ins(1,3)P2 is less direct than the lipid-dependent route and involves a series of kinase and phosphatase activities that ultimately feed into the pool of Ins(1,3,4)P3. pnas.orgmdpi.com The convergence of these two pathways on Ins(1,3,4)P3 highlights the central role of this intermediate in integrating signals from both membrane lipid turnover and cellular metabolic status.

Enzymatic Activities Modulating Inositol Polyphosphate Homeostasis

The steady-state levels of inositol phosphates are meticulously controlled by the opposing actions of kinases and phosphatases. These enzymes often exhibit remarkable specificity for the position of the phosphate group on the inositol ring. nih.gov

Inositol Phosphatases and their Specificity in Inositol Phosphate Dephosphorylation

Inositol phosphatases are a diverse family of enzymes responsible for the dephosphorylation of various inositol phosphates, thereby terminating their signaling roles and facilitating the recycling of inositol. nih.govmdpi.com These enzymes are classified based on the position of the phosphate they remove from the inositol ring, such as 3-phosphatases, 4-phosphatases, and 5-phosphatases. nih.gov Their substrate specificity is crucial for maintaining the precise balance of different inositol phosphate isomers within the cell.

A key enzyme in the metabolism of Ins(1,3)P2's precursor is Inositol polyphosphate 1-phosphatase (INPP1) . This Mg2+-dependent enzyme catalyzes the hydrolysis of the 1-position phosphate from both inositol 1,4-bisphosphate and inositol 1,3,4-trisphosphate. nih.govuniprot.org However, the primary enzyme responsible for the direct production of Ins(1,3)P2 from Ins(1,3,4)P3 is a type II inositol 1,3,4-trisphosphate 4-phosphatase . echelon-inc.com This enzyme specifically removes the phosphate group from the 4-position of Ins(1,3,4)P3.

Another relevant enzyme is inositol-1,3-bisphosphate 3-phosphatase , which acts on Ins(1,3)P2 to dephosphorylate the 3-position, although this represents a degradation step for Ins(1,3)P2 itself. wikipedia.org The broader family of inositol polyphosphate phosphatases ensures a dynamic and responsive system where the levels of Ins(1,3)P2 are tightly controlled in response to cellular signals.

Inositol Kinases and their Role in Higher Inositol Polyphosphate Synthesis

While this compound is primarily on a degradative path, the broader inositol phosphate network is characterized by extensive phosphorylation events catalyzed by a family of inositol kinases. These enzymes are responsible for the synthesis of higher inositol polyphosphates (IPs), which are molecules containing four, five, six, or even pyrophosphate groups (e.g., IP4, IP5, IP6, IP7, IP8). pnas.orgnih.govnih.gov These highly phosphorylated inositols are crucial for a multitude of cellular processes, including gene expression, DNA repair, mRNA export, and developmental regulation. nih.gov

Two of the key enzymes in this synthetic cascade are Inositol Polyphosphate Multikinase (IPMK) and Inositol-tetrakisphosphate 1-kinase (ITPK1).

Inositol Polyphosphate Multikinase (IPMK): IPMK is a highly versatile enzyme with broad substrate specificity. nih.govnih.gov It plays a central role in the synthesis of higher IPs by converting inositol 1,4,5-trisphosphate (Ins(1,4,5)P3) to inositol 1,4,5,6-tetrakisphosphate (Ins(1,4,5,6)P4) and subsequently to inositol 1,3,4,5,6-pentakisphosphate (Ins(1,3,4,5,6)P5 or IP5). pnas.orgpnas.orgmdpi.com IPMK is considered a rate-limiting enzyme in the formation of a significant portion of the cell's IP5 pool. pnas.org Beyond its role in soluble inositol phosphate metabolism, IPMK also functions as a phosphatidylinositol 3-kinase (PI3K), generating the lipid second messenger PIP3. pnas.orgmdpi.com This dual activity places IPMK at a critical nexus of both soluble and lipid-based signaling pathways.

Inositol-tetrakisphosphate 1-kinase (ITPK1): ITPK1 is another crucial kinase in the pathway. uniprot.orgwikipedia.orggenecards.org It phosphorylates inositol 1,3,4-trisphosphate (Ins(1,3,4)P3) to generate inositol 1,3,4,6-tetrakisphosphate (Ins(1,3,4,6)P4) and inositol 1,3,4,5-tetrakisphosphate. uniprot.orguniprot.orgnih.gov Furthermore, it can phosphorylate Ins(3,4,5,6)P4 to form IP5, which is the substrate for the final step in IP6 synthesis. uniprot.org Interestingly, ITPK1 can also act as a phosphatase, dephosphorylating certain IPs, highlighting its complex regulatory functions. uniprot.org Recent research has also uncovered a phospholipase C (PLC)-independent pathway for IP6 synthesis, where ITPK1 plays a crucial initiating role by phosphorylating inositol monophosphates (like Ins(1)P and Ins(3)P) derived from glucose-6-phosphate or sphingolipid metabolism. pnas.org This positions ITPK1 as a key enzyme linking cellular metabolism directly to the synthesis of higher inositol phosphates. pnas.org

Key Inositol Kinases and their Products

| Kinase | Primary Substrate(s) | Primary Product(s) | Significance |

| IPMK | Ins(1,4,5)P3, Ins(1,4,5,6)P4 | Ins(1,4,5,6)P4, Ins(1,3,4,5,6)P5 (IP5) | Major contributor to the cellular IP5 pool; also has PI3K activity. pnas.orgmdpi.com |

| ITPK1 | Ins(1,3,4)P3, Ins(3,4,5,6)P4, Ins(1)P, Ins(3)P | Ins(1,3,4,6)P4, Ins(1,3,4,5,6)P5 (IP5) | Rate-limiting enzyme in the InsP6 pathway; links de novo synthesis to higher IPs. uniprot.orgpnas.org |

Regulation of Inositol Phosphate Metabolic Flux

The flow of metabolites through the inositol phosphate pathway, or metabolic flux, is subject to intricate regulation to ensure appropriate cellular responses to stimuli. This regulation occurs at multiple levels, including substrate availability, enzymatic inhibition, and the subcellular compartmentalization of enzymes.

Enzyme Compartmentalization: A key regulatory strategy is the physical separation of enzymes within the cell. For example, the multiple inositol polyphosphate phosphatase (MINPP1), an enzyme that degrades higher inositol phosphates like IP6, is typically confined to the endoplasmic reticulum (ER). nih.govresearchgate.netnih.gov This sequestration is crucial because if MINPP1 were present in the cytosol, it could also degrade the lipid signal phosphatidylinositol 3,4,5-trisphosphate (PtdIns(3,4,5)P3), a key molecule in growth-promoting pathways. nih.govnih.gov This compartmentalization allows the cell to independently regulate the metabolism of soluble inositol phosphates and lipid-based signaling molecules, preventing unwanted crosstalk. nih.govnih.gov

Enzymatic Inhibition: The activity of key enzymes in the pathway can be modulated by specific inhibitors. A classic example is the inhibition of inositol monophosphatase (IMPase) by lithium (Li+). nih.govnih.govbps.ac.uk IMPase catalyzes the final step in the degradation pathway, recycling various inositol monophosphates back to free inositol. pnas.org By inhibiting IMPase, lithium leads to an accumulation of inositol monophosphates and a depletion of free inositol. nih.govnih.gov This reduction in the inositol pool can, in turn, affect the synthesis of inositol-containing signaling molecules like inositol 1,4,5-trisphosphate (Ins(1,4,5)P3), thereby dampening phosphoinositide signaling. nih.gov

Substrate Availability and Agonist-Specific Responses: The flux through the pathway is also inherently regulated by the availability of substrates, which is often dictated by upstream signaling events. Stimulation of cell surface receptors can lead to the rapid production of Ins(1,4,5)P3, which then fuels the synthesis of a cascade of other inositol phosphates. researchgate.net The duration and magnitude of the initial signal, as well as the specific agonist, can influence which metabolic branches are activated. nih.gov For instance, the conversion of Ins(1,4,5)P3 to Ins(1,3,4,5)P4 and its subsequent metabolites can be dependent on intracellular calcium levels, which are themselves modulated by Ins(1,4,5)P3. nih.gov This creates complex feedback and feed-forward loops that fine-tune the metabolic flux and the resulting cellular response. The existence of distinct, independently regulated pathways, such as the PLC-dependent and PLC-independent routes to IP6 synthesis, further illustrates the sophisticated control over metabolic flux within the inositol phosphate network. pnas.org

Molecular Functions and Cellular Roles of Inositol 1,3 Bisphosphate

Direct Molecular Interactions and Effectors of Inositol (B14025) 1,3-bisphosphate

The biological effects of Inositol 1,3-bisphosphate are mediated through its direct interaction with specific protein effectors, thereby modulating their activity and downstream signaling pathways.

Allosteric Modulation of Enzyme Activity by this compound

This compound can function as an allosteric modulator, binding to enzymes at sites distinct from the active site to alter their catalytic activity. This regulation is a key mechanism by which the cell can rapidly respond to changes in intracellular signaling.

This compound has been identified as an allosteric activator of Insulin-Degrading Enzyme (IDE), a key metalloprotease responsible for the catabolism of several important peptide hormones, including insulin (B600854). The activation of IDE by inositol phosphates is dependent on the number and position of the phosphate (B84403) groups on the inositol ring.

While a range of inositol phosphates can activate IDE, the degree of activation varies between isomers. For inositol bisphosphates, the 4,5-isomer demonstrates the highest level of activation, followed by the 1,2-isomer, and then this compound. This suggests that the specific positioning of the phosphate groups on the inositol scaffold is critical for the allosteric activation of IDE. The activation of IDE by inositol phosphates primarily affects the maximal velocity (Vmax) of the enzyme, indicating an increase in its catalytic efficiency.

| Inositol Bisphosphate Isomer | Relative Activation Potency |

|---|---|

| Inositol 4,5-bisphosphate | High |

| Inositol 1,2-bisphosphate | Medium |

| This compound | Low |

Contribution to Intracellular Signaling Cascades

As a component of the inositol phosphate signaling network, this compound plays a role in the intricate communication systems within the cell.

Interplay within the Inositol Phosphate/Calcium Signaling Axis

The inositol phosphate signaling pathway is intrinsically linked with the regulation of intracellular calcium (Ca2+) levels, a ubiquitous second messenger. The canonical pathway involves the generation of Inositol 1,4,5-trisphosphate (Ins(1,4,5)P3), which binds to its receptors on the endoplasmic reticulum, leading to the release of stored Ca2+ into the cytosol. nih.govphysiology.orgwikipedia.orgwikipedia.orgyoutube.commdpi.commdpi.com

This compound is a metabolic product of Inositol 1,3,4-trisphosphate (Ins(1,3,4)P3), which is in turn generated from the phosphorylation of Ins(1,4,5)P3 or the dephosphorylation of Inositol 1,3,4,5-tetrakisphosphate (Ins(1,3,4,5)P4). nih.gov While Ins(1,4,5)P3 is the primary trigger for Ca2+ release, the broader network of inositol phosphates, including Ins(1,3)P2, contributes to the fine-tuning and termination of the Ca2+ signal. The metabolism of Ins(1,4,5)P3 to other inositol phosphates, including the pathway leading to Ins(1,3)P2, is considered an "off signal" that terminates the initial Ca2+ release. nih.gov

Influence on Protein-Protein and Protein-Membrane Interactions through Inositol Phosphate Binding Domains

The specificity of inositol phosphate signaling is in part mediated by protein domains that recognize and bind to specific inositol phosphate isomers. These interactions can recruit proteins to specific subcellular locations, facilitate the formation of signaling complexes, and allosterically regulate enzyme activity.

One such class of domains is the Pleckstrin Homology (PH) domain, which is known to bind to various phosphoinositides and soluble inositol phosphates. embopress.orgnih.govnih.gov Another example is the FYVE domain, which specifically recognizes phosphatidylinositol 3-phosphate (PtdIns(3)P). Research has shown that FYVE domains bind more strongly to membrane-embedded PtdIns(3)P than to the soluble headgroup, this compound. nih.gov This suggests a weaker interaction of Ins(1,3)P2 with FYVE domains compared to its lipid counterpart, which may have implications for its ability to compete for binding and influence the localization and function of FYVE domain-containing proteins.

Involvement in Fundamental Cellular Processes

The intricate network of inositol phosphate signaling, of which this compound is a part, is fundamental to the regulation of numerous cellular processes. This network integrates signals from various upstream pathways to control cell fate and function. nih.govnih.govmdpi.commdpi.commdpi.commdpi.com The metabolic pathways that produce and degrade inositol phosphates are crucial for maintaining cellular homeostasis. nih.govnih.govresearchgate.net

Contributions to Energy Metabolism and Insulin Signaling

This compound is a component of the intricate inositol phosphate signaling network, which serves as a crucial coordinator of cellular energy metabolism and metabolic adaptability. mdpi.com This system of soluble and membrane-associated molecules integrates information about nutrient availability with the cell's internal energy status to activate appropriate metabolic pathways. mdpi.com Inositol phosphates, as a class, are recognized for their roles in decreasing insulin resistance and enhancing insulin sensitivity. nih.gov The broader inositol phosphate cascade is integral to insulin signaling pathways and plays a crucial role in the pathways of energy metabolism. nih.gov

The network of inositol phosphates and their pyrophosphate derivatives contributes significantly to metabolic signaling by coordinating key regulatory nodes. mdpi.com Disruptions in the synthesis of inositol phosphates can impact a range of metabolic functions, including glycolysis, gluconeogenesis, and mitochondrial function, with the specific effects varying by cell type. mdpi.com While direct studies on this compound are not extensively detailed in isolation, its position as an intermediate metabolite within this larger system implicates it in these fundamental processes. The metabolism of inositols and their phosphorylated forms is essential for maintaining energy homeostasis. nih.gov For instance, inositol pyrophosphates, which are synthesized from inositol polyphosphate precursors, contain high-energy phosphate bonds and are thought to enhance cellular energetics. nih.gov

The insulin signal transduction pathway heavily involves phosphorylated derivatives of inositol. wikipedia.org A key event in insulin signaling is the activation of phosphatidylinositol 3-kinase (PI3K), which phosphorylates phosphoinositides in the cell membrane. mdpi.comwikipedia.org This action initiates a cascade that is indispensable for the activation of the protein kinase B (PKB/AKT), a central kinase in the insulin pathway. mdpi.comwikipedia.org The entire inositol phosphate system is instrumental in these metabolic processes, and supplementation with myo-inositol, the parent compound, has been found to improve glycemic parameters in individuals at risk for type II diabetes. mdpi.com

Table 1: Key Molecules in Inositol Phosphate-Related Metabolic Signaling

| Molecule/Class | Role in Metabolism/Insulin Signaling |

| Phosphatidylinositol 3-kinase (PI3K) | A key enzyme in the insulin signaling pathway that phosphorylates phosphoinositides. mdpi.com |

| Protein Kinase B (PKB/AKT) | A central serine/threonine kinase activated downstream of PI3K, crucial for mediating insulin's effects. mdpi.com |

| Inositol Pyrophosphates (e.g., IP7) | Higher-energy derivatives of inositol phosphates that may increase cellular energetics and play a role in the insulin signaling pathway. nih.gov |

| myo-inositol | The parent compound of inositol phosphates; supplementation can improve glycemic control. mdpi.com |

| Inositol Phosphates (general) | A class of signaling molecules known to decrease insulin resistance and increase insulin sensitivity. nih.gov |

Roles in Cellular Growth, Proliferation, and Differentiation

This compound is situated within a metabolic pathway that is fundamentally linked to the control of cellular growth, proliferation, and differentiation. The hydrolysis of inositol lipids is a critical signaling reaction stimulated by certain growth factors to produce second messengers that drive cell proliferation. nih.gov One of the key metabolic precursors in this pathway, Inositol 1,3,4-trisphosphate, is produced in large amounts in response to growth factors and is thought to play a role in controlling long-term cellular events, including growth, due to its slow turnover rate. nih.gov As a metabolic product of this pathway, this compound is implicated in these processes.

The inositol phosphate signaling system is essential for the proliferation of various cell types. Inositol itself is a vital metabolite for maintaining optimal cell proliferation and viability. biorxiv.org The inositol lipid signaling pathway is employed by antigens to activate the proliferation of T and B lymphocytes. nih.gov Furthermore, the regulation of inositol phosphate levels is associated with cellular differentiation. Studies on HL60 promyelocytic cells have demonstrated that when these cells are induced to differentiate into neutrophils or macrophages, the process is accompanied by significant changes in the concentrations of specific inositol polyphosphates. nih.gov This suggests that distinct profiles of inositol phosphates may be characteristic of different pathways of differentiation. nih.gov

The inositol phospholipid signaling pathway plays an integral role in the development, proliferation, differentiation, and survival of lymphocytes. frontiersin.org The generation of specific phosphoinositides by PI3K is critical for promoting effector T cell responses. frontiersin.org Consequently, the enzymes that metabolize these lipids, thereby influencing the levels of various downstream inositol phosphates, are key determinants of T cell functions. frontiersin.org

Table 2: Involvement of Inositol Phosphates in Cellular Growth and Differentiation

| Cell Type/Process | Role of Inositol Phosphates |

| Swiss 3T3 cells | Growth factors stimulate a large increase in Inositol 1,3,4-trisphosphate, a precursor in the pathway, which is implicated in controlling cell growth. nih.gov |

| T and B lymphocytes | The inositol lipid signaling pathway is utilized by antigens to stimulate proliferation. nih.gov |

| HL60 promyelocytic cells | Differentiation into neutrophils or macrophages is associated with large, distinct changes in the concentrations of specific inositol polyphosphates. nih.gov |

| Haemopoietic cells | Inositol lipids and phosphates have multiple roles in regulating cell growth and differentiation. nih.gov |

Regulatory Functions in Specific Cellular Responses (e.g., Immune Responses, Neurotransmission)

The inositol phosphate pathway, which includes this compound, has significant regulatory functions in specialized cellular activities such as immune responses and neurotransmission. Inositol phosphates and the enzymes that synthesize them are integral to numerous physiological functions and are essential regulators in the development and maintenance of the nervous system. nih.gov

Immune Responses In the immune system, inositol phosphate signaling is crucial for the function of lymphocytes. The pathway is central to the activation and maturation of these cells. nih.govresearchgate.net Inositol trisphosphate 3-kinases (ITPKs), enzymes that phosphorylate inositol trisphosphate to produce inositol tetrakisphosphate, are critical in controlling inositol phosphate lifetimes during lymphocyte maturation. researchgate.net The phosphatases that regulate the levels of key phosphoinositides are important regulators of the PI3K signaling pathway in T cells, influencing both their effector and regulatory functions. frontiersin.org This precise regulation of the inositol phosphate pool is vital for mounting an effective immune response while preventing autoimmunity. frontiersin.org

Neurotransmission In the nervous system, inositol phosphates play a critical role in neuronal signaling and synaptic plasticity. nih.gov Higher-order inositol phosphates, such as inositol pyrophosphates, have been identified as key regulators of neurotransmitter release. mdpi.com Specifically, Inositol hexakisphosphate kinase 1 (IP6K1) and its product, 5-IP7, act as physiological inhibitors of synaptic vesicle exocytosis. mdpi.com Depletion of IP6K1 in hippocampal neurons leads to an increase in presynaptic release probability. mdpi.com Inositol pyrophosphates have been shown to regulate synaptic vesicle trafficking and the release of neurotransmitters at synapses. nih.gov Although this compound is a simpler molecule in this family, it is part of the metabolic web that generates these more complex and highly active signaling molecules, underscoring the pathway's importance in neuronal function.

Table 3: Regulatory Roles of the Inositol Phosphate Pathway

| Cellular Response | Specific Function of Inositol Phosphate Pathway | Key Molecules Involved |

| Immune Response | Control of lymphocyte maturation, activation, and differentiation. nih.govresearchgate.net | Inositol trisphosphate 3-kinases (ITPKs), Inositol poly-phosphatases (e.g., SHIP1, PTEN). frontiersin.orgresearchgate.net |

| Neurotransmission | Regulation of synaptic vesicle exocytosis and neurotransmitter release. nih.govmdpi.com | Inositol hexakisphosphate kinase 1 (IP6K1), Inositol pyrophosphates (e.g., 5-IP7). mdpi.com |

Inositol 1,3 Bisphosphate in Health and Disease

Physiological Significance of Inositol (B14025) 1,3-bisphosphate Homeostasis

The maintenance of specific concentrations of different inositol phosphates is critical for proper cellular signaling. The enzymes that metabolize these compounds, including those that produce and degrade inositol 1,3-bisphosphate, play a significant role in ensuring that signaling events are correctly initiated and terminated.

Table 1: Key Enzymes in the Metabolism of this compound

| Enzyme | Function | Substrate | Product |

|---|---|---|---|

| Inositol polyphosphate 4-phosphatase | Dephosphorylates Ins(1,3,4)P3 at the 4-position | Inositol 1,3,4-trisphosphate | This compound |

Pathophysiological Implications of Dysregulated this compound Metabolism

Dysregulation of the inositol phosphate (B84403) pathway, which would inherently affect the levels of intermediates like this compound, has been associated with a range of diseases.

Associations with Metabolic Disorders (e.g., Insulin (B600854) Resistance, Obesity)

The inositol phosphate pathway is a key coordinator of metabolic adaptability. mdpi.com While direct studies on this compound in metabolic disorders are limited, the broader pathway is heavily implicated. Inositol and its derivatives are involved in insulin signaling and glucose metabolism. researchgate.netsemanticscholar.org Dysregulation of inositol metabolism is a feature of insulin resistance, a hallmark of conditions like obesity and type 2 diabetes. nih.gov For instance, D-chiro-inositol, another inositol derivative, is an important messenger molecule in insulin signaling. wikipedia.org The enzymes that control the levels of various inositol phosphates are, therefore, critical for maintaining metabolic homeostasis. nih.gov

Relevance in Immune System Regulation and Inflammatory Conditions

Higher-order inositol phosphates play novel roles in the immune system, affecting T cell and B cell development, as well as neutrophil and mast cell function. nih.gov Inositol phosphates like inositol 1,3,4,5-tetrakisphosphate (IP4) are important regulators of natural killer (NK) cell development and function. labmedica.com Given that this compound is a metabolic precursor to other inositol phosphates, its proper regulation is likely important for a normal immune response. Dysregulation of this pathway could contribute to inflammatory conditions.

Potential Roles in Cancer Development and Progression (within the broader inositol phosphate context)

The inositol phosphate pathway has a complex and sometimes paradoxical role in cancer. researchgate.net Inositol and its derivatives can exhibit tumor-suppressive effects, potentially by inhibiting key signaling pathways like the PI3K-Akt pathway. nih.gov Dysregulation of inositol metabolism has been observed in various cancers. nih.gov While the direct involvement of this compound is not well-documented, its place within this critical signaling network suggests that its abnormal metabolism could contribute to the altered signaling landscape of cancer cells.

Emerging Roles in Genetic Disorders (e.g., Pontocerebellar Hypoplasia via related enzymes)

Mutations in genes encoding enzymes of the inositol phosphate metabolism pathway have been linked to rare genetic disorders. A notable example is Pontocerebellar Hypoplasia (PCH), a group of neurodegenerative disorders. Bi-allelic variants in the MINPP1 gene, which encodes the multiple inositol polyphosphate phosphatase 1, have been identified as a cause of PCH. nih.gov This enzyme is involved in the dephosphorylation of inositol phosphates. biorxiv.orgmdpi.com A deficiency in MINPP1 leads to an imbalance in inositol polyphosphate metabolism. mdpi.com This highlights the critical role of maintaining the homeostasis of the entire inositol phosphate pathway, including intermediates like this compound, for proper brain development and function.

Table 2: Summary of Associations of the Broader Inositol Phosphate Pathway with Diseases

| Disease Category | Key Associations of the Inositol Phosphate Pathway |

|---|---|

| Metabolic Disorders | Involvement in insulin signaling and glucose metabolism. Dysregulation linked to insulin resistance. |

| Neurodegenerative and Psychiatric Diseases | Crucial for neuronal function and neurotransmitter signaling. Altered metabolism linked to depression and other disorders. |

| Immune and Inflammatory Conditions | Regulation of immune cell development and function. |

| Cancer | Complex role in cell signaling pathways related to tumor suppression and progression. |

Therapeutic Modalities Targeting Inositol Phosphate Metabolism (Indirectly affecting Ins(1,3)P2 levels)

The intricate network of inositol phosphate metabolism, with its numerous kinases and phosphatases, presents a range of targets for therapeutic intervention. While drugs that directly target the synthesis or degradation of this compound (Ins(1,3)P2) are not prominent, several therapeutic modalities indirectly influence its cellular concentration by modulating key enzymes within the broader metabolic cascade. These strategies effectively alter the flux of metabolites through the pathway, thereby impacting the availability of precursors for Ins(1,3)P2 synthesis or the activity of enzymes involved in its turnover.

The principle behind this indirect modulation lies in the interconnectedness of the inositol phosphate pathway. The cellular pool of inositols is dynamically regulated, and the level of any single isomer is dependent on the activity of multiple enzymes. nih.govmdpi.com By targeting a key enzymatic step, the concentration of upstream substrates or downstream products is altered, creating a ripple effect that ultimately shifts the equilibrium concentration of other inositol phosphates, including Ins(1,3)P2.

Research has focused on several key enzymes as therapeutic targets. These include inositol monophosphatase (IMPase), phosphoinositide 3-kinases (PI3Ks), and inositol hexakisphosphate kinases (IP6Ks), among others. Inhibition or modulation of these enzymes has been explored in the context of various diseases, from metabolic disorders to cancer and neurological conditions. mdpi.comnih.govnih.govmdpi.com

Inhibitors of Inositol Monophosphatase (IMPase)

Inositol monophosphatase (IMPase) is a crucial enzyme that catalyzes the final step in the de novo synthesis of myo-inositol, hydrolyzing inositol monophosphates to produce free myo-inositol. tandfonline.commanchester.ac.uk This free myo-inositol is an essential precursor for the synthesis of phosphatidylinositol, which is subsequently phosphorylated to form phosphatidylinositol 4,5-bisphosphate (PIP2). The cleavage of PIP2 by phospholipase C generates inositol 1,4,5-trisphosphate (Ins(1,4,5)P3), a key second messenger and a starting point for the synthesis of a vast array of other inositol phosphates. nih.govmdpi.comwikipedia.org

By inhibiting IMPase, the recycling and de novo synthesis of myo-inositol are reduced. This leads to a depletion of the cellular myo-inositol pool, thereby limiting the synthesis of phosphatidylinositol and, consequently, all downstream inositol phosphates derived from it, which would indirectly include the precursors to Ins(1,3)P2.

Lithium , a long-standing treatment for bipolar disorder, is the most well-known inhibitor of IMPase. manchester.ac.uk It acts as an uncompetitive inhibitor of the enzyme. tandfonline.comnih.gov The therapeutic effects of lithium are thought to be linked to this "inositol depletion" hypothesis, where reduced levels of inositol phosphates attenuate overactive signaling pathways in the brain. Disruption of the gene for IMPase 1 in mice has been shown to mimic the effects of lithium. nih.govguidetopharmacology.org

Beyond lithium, other compounds have been developed to target IMPase. L-690,330 is a competitive inhibitor of the enzyme. nih.govguidetopharmacology.orgrndsystems.com Research has also explored other classes of inhibitors, such as bisphosphonates and tropolone (B20159) analogues. tandfonline.commanchester.ac.uk

| Compound | Target Enzyme | Mechanism of Action | Therapeutic Area of Interest |

|---|---|---|---|

| Lithium | Inositol Monophosphatase (IMPase) | Uncompetitive inhibitor; reduces the pool of free myo-inositol, limiting the synthesis of all downstream inositol phosphates. tandfonline.comnih.gov | Bipolar Disorder. manchester.ac.uknih.gov |

| L-690,330 | Inositol Monophosphatase (IMPase) | Competitive inhibitor; blocks the hydrolysis of inositol monophosphates to myo-inositol. nih.govguidetopharmacology.org | Neurological and Psychiatric Research. |

Modulators of Inositol Polyphosphate Kinases

The upper end of the inositol phosphate cascade, involving highly phosphorylated species like inositol pentakisphosphate (IP5) and inositol hexakisphosphate (IP6), is regulated by a family of kinases. Targeting these enzymes can significantly alter the balance of inositol phosphates, thereby indirectly affecting the levels of less phosphorylated molecules like Ins(1,3)P2 by changing substrate availability for phosphatases.

Inositol Hexakisphosphate Kinases (IP6Ks) are responsible for synthesizing inositol pyrophosphates, such as 5-IP7, from IP6. mdpi.com Genetic deletion of IP6K1 in animal models has been shown to protect against diet-induced obesity, insulin resistance, and fatty liver. mdpi.com This has spurred interest in developing IP6K inhibitors as potential therapeutics for metabolic diseases. mdpi.comnih.gov The pan-IP6K inhibitor TNP [N2-(m-trifluorobenzyl), N6-(p-nitrobenzyl)purine] has been shown to ameliorate obesity and insulin resistance in obese mice. mdpi.com Disruption of IP6Ks leads to a decrease in 5-IP7 and an increase in its precursor, IP6. mdpi.com This shift in higher inositol phosphates can alter the entire metabolic network, influencing the pathways that lead to the formation and degradation of Ins(1,3)P2.

| Compound Class/Example | Target Enzyme | Mechanism of Action | Therapeutic Area of Interest |

|---|---|---|---|

| TNP | Inositol Hexakisphosphate Kinases (IP6Ks) | Pan-inhibitor of IP6Ks; alters the balance of IP6 and inositol pyrophosphates (e.g., 5-IP7). mdpi.com | Metabolic Diseases (Obesity, Insulin Resistance). nih.govmdpi.com |

| Experimental Inhibitors | Inositol Polyphosphate Multikinase (IPMK) | Inhibit the synthesis of higher inositol phosphates (IP4, IP5) from IP3. ahajournals.orgbiorxiv.org | Cancer. biorxiv.org |

Inhibitors of Phosphoinositide 3-Kinases (PI3Ks)

The PI3K pathway is a central regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers. mdpi.com PI3Ks phosphorylate the 3-position of the inositol ring of phosphoinositides. Class I PI3Ks, in particular, generate phosphatidylinositol (3,4,5)-trisphosphate (PtdIns(3,4,5)P3) from PtdIns(4,5)P2. mdpi.com

While PI3Ks act on lipid-anchored inositols, their activity is intrinsically linked to the soluble inositol phosphate pathway. The substrate for Class I PI3Ks, PtdIns(4,5)P2, is the same molecule that is cleaved by PLC to generate Ins(1,4,5)P3. Therefore, inhibiting PI3K can increase the availability of PtdIns(4,5)P2 for PLC, potentially boosting the production of Ins(1,4,5)P3 and its subsequent metabolites, including those in the pathway leading to Ins(1,3)P2. A multitude of PI3K inhibitors, such as Wortmannin and LY294002, have been developed, primarily for cancer therapy. rndsystems.com Their effect on the broader inositol phosphate network indirectly impacts the levels of numerous soluble messengers.

| Compound Class/Example | Target Enzyme | Mechanism of Action | Therapeutic Area of Interest |

|---|---|---|---|

| Wortmannin, LY294002 | Phosphoinositide 3-Kinases (PI3Ks) | Inhibit the phosphorylation of phosphoinositides, altering the balance of PtdIns(4,5)P2 and PtdIns(3,4,5)P3, which can affect the substrate pool for PLC-mediated generation of inositol phosphates. rndsystems.comnih.gov | Cancer. nih.govmdpi.com |

Advanced Research Methodologies and Future Directions in Inositol 1,3 Bisphosphate Research

Analytical Techniques for Quantitative and Qualitative Assessment of Inositol (B14025) 1,3-bisphosphate

Accurate measurement of Ins(1,3)P₂ is challenging due to its low cellular abundance and the presence of numerous other inositol phosphate (B84403) isomers. nih.gov To overcome these hurdles, researchers have developed and refined a variety of analytical techniques that allow for both the quantification and the precise identification of this specific bisphosphate isomer.

Chromatographic and Spectroscopic Methods for Isomer Resolution

The separation of closely related inositol phosphate isomers is a significant analytical challenge. High-Performance Liquid Chromatography (HPLC) has been a cornerstone in this field. Anion-exchange chromatography is a widely used HPLC technique that separates inositol phosphates based on their charge, which is determined by the number of phosphate groups. By employing strong anion-exchange columns and gradient elution with increasing salt concentrations, it is possible to resolve different inositol bisphosphate isomers, including Ins(1,3)P₂.

Capillary electrophoresis (CE) coupled to mass spectrometry (MS) has emerged as a powerful tool for the analysis of inositol phosphates. nih.gov This method offers high separation efficiency and sensitivity, allowing for the detection of low-abundance isomers. The coupling with mass spectrometry provides definitive identification based on the mass-to-charge ratio of the molecule, which is invaluable for distinguishing between isomers.

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1H and 31P NMR, provides detailed structural information about inositol phosphates. nih.gov While less sensitive than MS, NMR is unparalleled in its ability to unambiguously determine the phosphorylation pattern of the inositol ring, making it a vital tool for the structural confirmation of synthesized or purified inositol phosphate standards. nih.gov

Below is a table summarizing key chromatographic and spectroscopic methods used for the analysis of inositol phosphates.

| Analytical Method | Principle | Advantages | Disadvantages |

| High-Performance Liquid Chromatography (HPLC) | Separation based on charge (anion-exchange) or other physicochemical properties. | Robust, reproducible, and can be used for preparative scale purification. | May require derivatization for detection; resolution of some isomers can be challenging. |

| Capillary Electrophoresis-Mass Spectrometry (CE-MS) | Separation based on electrophoretic mobility coupled with mass-based detection. | High separation efficiency, high sensitivity, and provides structural information. | Requires specialized equipment and expertise. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides detailed structural information based on the magnetic properties of atomic nuclei. | Unambiguous structure determination. | Relatively low sensitivity, requiring larger sample amounts. |

Stable Isotope Labeling for Metabolic Flux Analysis

Stable isotope labeling is a powerful technique to trace the metabolic fate of molecules within a cell and to quantify the flux through metabolic pathways. In the context of inositol phosphate metabolism, cells can be cultured in media containing stable isotope-labeled precursors, such as [¹³C₆]-glucose or [³H]-myo-inositol. These labeled precursors are incorporated into the inositol phosphate pool, allowing researchers to track the synthesis and turnover of specific isomers, including Ins(1,3)P₂.

By combining stable isotope labeling with mass spectrometry, it is possible to perform metabolic flux analysis. This approach allows for the quantification of the rates of synthesis and degradation of inositol phosphates, providing a dynamic view of their metabolism. For example, by monitoring the incorporation of ¹³C from glucose into the inositol ring, researchers can elucidate the pathways contributing to the de novo synthesis of inositol phosphates.

Genetic and Pharmacological Approaches for Functional Dissection

Understanding the function of Ins(1,3)P₂ requires tools to manipulate its cellular concentration and to identify its interacting partners. Genetic and pharmacological approaches provide powerful means to dissect the roles of this signaling molecule.

Gene Editing and Knockout Models (e.g., for specific phosphatases or kinases)

The advent of CRISPR/Cas9 gene-editing technology has revolutionized the study of inositol phosphate signaling. nih.govmdpi.com By precisely targeting and disrupting the genes encoding the kinases and phosphatases that regulate Ins(1,3)P₂ levels, researchers can create knockout or knock-in cell lines and animal models.

For instance, knocking out a specific inositol polyphosphate phosphatase that is known to dephosphorylate Ins(1,3,4)P₃ to Ins(1,3)P₂ could lead to a decrease in Ins(1,3)P₂ levels, allowing for the study of the functional consequences of its depletion. Conversely, knocking out a phosphatase that degrades Ins(1,3)P₂ would be expected to increase its cellular concentration. Inositol polyphosphate multikinase (IPMK) is a key enzyme in the inositol phosphate pathway, and its deletion in mouse embryonic fibroblasts leads to a significant reduction in higher inositol phosphates. nih.govnih.gov While the direct effect on Ins(1,3)P₂ is not always explicitly detailed in broad studies, the manipulation of such central enzymes undoubtedly impacts the entire network.

The table below provides examples of key enzymes in the inositol phosphate pathway and the potential impact of their genetic manipulation on Ins(1,3)P₂ levels.

| Enzyme | Function in Inositol Phosphate Pathway | Predicted Effect of Knockout/Knockdown on Ins(1,3)P₂ Levels |

| Inositol polyphosphate multikinase (IPMK) | Phosphorylates multiple inositol phosphates, including Ins(1,4,5)P₃ to Ins(1,4,5,6)P₄. nih.gov | May indirectly alter the pool of precursors for Ins(1,3)P₂. |

| Inositol polyphosphate 5-phosphatases (e.g., SHIP1, SHIP2) | Dephosphorylate the 5-position of inositol phosphates. scienceopen.comresearchgate.net | May alter the levels of precursors for Ins(1,3)P₂. |

| Type II inositol 1,3,4-trisphosphate 4-phosphatase | Dephosphorylates Ins(1,3,4)P₃ to Ins(1,3)P₂. | Knockout would likely decrease Ins(1,3)P₂ levels. |

Development of Chemical Probes and Ligands for Inositol 1,3-bisphosphate

The development of chemical probes and specific ligands is a crucial step in understanding the biological roles of signaling molecules. For Ins(1,3)P₂, such tools would enable researchers to visualize its subcellular localization, identify its binding partners, and modulate its activity.

The synthesis of modified inositol phosphate analogues is a key strategy in developing such probes. researchgate.netrsc.orgrsc.org These analogues can incorporate fluorescent tags, photoaffinity labels, or "clickable" chemical handles for subsequent bioorthogonal reactions. nih.gov For example, a fluorescently labeled Ins(1,3)P₂ analogue could be used in microscopy studies to determine its localization within the cell. A photoaffinity-labeled probe could be used to covalently crosslink to its binding proteins, which can then be identified by mass spectrometry.

While the development of probes specifically for Ins(1,3)P₂ is a challenging and ongoing area of research, the principles established for other inositol phosphates provide a clear roadmap. rsc.org The synthesis of the complete family of phosphatidylinositol phosphate analogues has demonstrated the feasibility of creating such tools for the broader class of inositol-containing signaling molecules. researchgate.net

Unanswered Questions and Emerging Research Frontiers

Despite the advances in research methodologies, many fundamental questions about the role of Ins(1,3)P₂ remain unanswered. These questions are driving the future directions of research in this field.

One of the most significant unanswered questions is the precise biological function of Ins(1,3)P₂. While it is known to be an intermediate in the metabolism of higher inositol phosphates, its potential role as a signaling molecule in its own right is not well understood. Identifying specific Ins(1,3)P₂ receptors or effector proteins is a major goal.

Another key area of investigation is the regulation of Ins(1,3)P₂ metabolism. The specific kinases and phosphatases that control its synthesis and degradation in different cellular contexts are not fully characterized. Understanding how these enzymes are regulated will provide insights into how Ins(1,3)P₂ levels are controlled in response to various stimuli. The effects of inositol phosphates on carbohydrate and glucose metabolism are still poorly understood, presenting an area for future investigation. mdpi.com

The development of more sensitive and specific analytical techniques is an ongoing frontier. nih.gov The ability to measure real-time changes in Ins(1,3)P₂ concentrations in living cells would be a major breakthrough. Furthermore, the creation of specific and potent pharmacological inhibitors of the enzymes that metabolize Ins(1,3)P₂ would be invaluable tools for functional studies.

Finally, the potential role of Ins(1,3)P₂ in disease is an emerging area of research. Dysregulation of inositol phosphate metabolism has been implicated in a variety of diseases, including cancer and metabolic disorders. nih.gov Investigating whether alterations in Ins(1,3)P₂ levels contribute to these pathologies could open up new avenues for therapeutic intervention.

Elucidation of Precise Biosynthetic and Degradative Pathways for Specific Inositol Bisphosphate Isomers

A primary goal in inositol phosphate research is to map the exact metabolic routes for each isomer. The biosynthesis and degradation of Ins(1,3)P2 are part of a complex cascade of phosphorylation and dephosphorylation events. mdpi.com

Biosynthesis and Degradation: The metabolism of inositol 1,4,5-trisphosphate (Ins(1,4,5)P3), a key second messenger, is a major source of other inositol phosphates. wikipedia.org Ins(1,4,5)P3 is phosphorylated by an inositol-trisphosphate 3-kinase (IP3K) to form inositol 1,3,4,5-tetrakisphosphate (Ins(1,3,4,5)P4). nih.govnih.gov This product is then dephosphorylated by a 5-phosphatase to yield inositol 1,3,4-trisphosphate (Ins(1,3,4)P3). nih.gov Ins(1,3)P2 is subsequently formed through the dephosphorylation of Ins(1,3,4)P3. nih.gov The enzymes responsible for this final step are broadly classified as inositol polyphosphate phosphatases. Specifically, enzymes with 4-phosphatase activity, which hydrolyze the phosphate at the D-4 position, are implicated in this conversion. nih.gov Degradation of Ins(1,3)P2 would proceed via further dephosphorylation by 3- or 1-phosphatases to yield inositol monophosphates. nih.gov

Methodological Advancements: Early methods for separating inositol phosphate isomers relied on anion-exchange chromatography, which could be time-consuming. nih.govnih.gov The advent of high-performance liquid chromatography (HPLC) significantly improved the resolution and identification of numerous isomers, revealing the complexity of these metabolic pathways. nih.gov

Future research will increasingly depend on more sophisticated analytical techniques to precisely quantify fluxes through these pathways.

Mass Spectrometry (MS): Liquid chromatography coupled with mass spectrometry (LC-MS) offers high sensitivity and specificity, enabling the differentiation and quantification of structurally similar isomers in complex biological samples. acs.orgacs.org

Stable Isotope Labeling: Using isotopically labeled precursors, such as [3H]inositol or stable isotopomers of myo-inositol, allows researchers to trace the metabolic fate of inositol through various phosphorylation and dephosphorylation steps, providing dynamic information about pathway activity. nih.govacs.org

Genetic and Biochemical Approaches: Knockout or knockdown of specific kinases and phosphatases in cell or animal models, combined with the analytical methods above, is crucial for confirming the precise roles of these enzymes in producing and degrading specific isomers like Ins(1,3)P2. acs.orgnih.gov

A key future direction is the integration of these techniques to build comprehensive metabolic models. This will help elucidate how the synthesis and degradation of Ins(1,3)P2 are regulated in response to different cellular signals and in various physiological contexts, moving beyond a static picture of the inositol phosphate network.

Table 1: Key Enzymes in the Metabolism of this compound

| Enzyme Family | Reaction Type | Substrate | Product | Relevance to Ins(1,3)P2 |

|---|---|---|---|---|

| Inositol Polyphosphate 4-Phosphatases | Dephosphorylation | Inositol 1,3,4-trisphosphate | This compound | Direct biosynthesis |

| Inositol Polyphosphate 1-Phosphatases | Dephosphorylation | This compound | Inositol 3-monophosphate | Direct degradation |

| Inositol Polyphosphate 3-Phosphatases | Dephosphorylation | This compound | Inositol 1-monophosphate | Direct degradation |

| Inositol-trisphosphate 3-Kinase (IP3K) | Phosphorylation | Inositol 1,4,5-trisphosphate | Inositol 1,3,4,5-tetrakisphosphate | Upstream biosynthesis |

| Inositol Polyphosphate 5-Phosphatases | Dephosphorylation | Inositol 1,3,4,5-tetrakisphosphate | Inositol 1,3,4-trisphosphate | Upstream biosynthesis |

Identification of Novel Protein Effectors and Downstream Signaling Pathways

While the metabolic pathways are being mapped, a parallel and equally important goal is to identify the proteins that bind to Ins(1,3)P2 and mediate its downstream effects. Unlike the well-established role of Ins(1,4,5)P3 in calcium release, the signaling functions of many other inositol phosphates are less clear. nih.govwikipedia.org

Ins(1,3)P2 is the soluble headgroup of the lipid phosphatidylinositol 3-phosphate (PtdIns(3)P), a key phosphoinositide involved in membrane trafficking and protein recruitment. nih.gov This relationship suggests that some protein domains that bind PtdIns(3)P might also interact with soluble Ins(1,3)P2. For instance, FYVE domains, which are zinc finger modules found in various proteins, are known to specifically bind to PtdIns(3)P. nih.gov It has been reported that these domains can also bind to the isolated head group, Ins(1,3)P2, although often with different affinity compared to the membrane-embedded lipid. nih.gov

Future Methodologies for Effector Identification: Identifying novel protein effectors requires a combination of biochemical and proteomic strategies.

Affinity-Based Proteomics: This approach uses synthesized and immobilized versions of Ins(1,3)P2 as "bait" to capture interacting proteins from cell lysates. The captured proteins can then be identified using mass spectrometry.

Computational Modeling: As the structures of more protein domains are solved, computational docking studies can predict potential binding interactions between Ins(1,3)P2 and proteins with plausible binding pockets.

Cellular Imaging: The development of fluorescent biosensors specific for Ins(1,3)P2 would allow for real-time visualization of its production and localization within the cell, providing clues about its sites of action and potential interacting partners.

The ultimate goal is to move from identifying binding partners to understanding the functional consequences of these interactions. This involves determining whether Ins(1,3)P2 binding alters the protein's enzymatic activity, localization, or its interaction with other signaling molecules, thereby integrating Ins(1,3)P2 into the broader cellular signaling network.

Table 2: Known and Putative Protein Interactors for this compound

| Protein/Domain | Basis of Interaction | Potential Downstream Process |

|---|---|---|

| FYVE Domain-Containing Proteins | Binds to the headgroup of PtdIns(3)P, which is Ins(1,3)P2. nih.gov | Endosomal trafficking, autophagy |

Development of Targeted Interventions for this compound-Related Pathologies

Dysregulation of inositol phosphate metabolism is implicated in a wide range of human diseases, including cancer, metabolic disorders like diabetes, and neurological conditions. nih.govnih.govfrontiersin.org While specific pathologies have not yet been directly and solely linked to Ins(1,3)P2, its position in the metabolic network suggests its levels could be altered in diseases where upstream molecules like those in the PI3K/Akt pathway are dysregulated. mdpi.comnih.gov The PI3K signaling pathway is a well-established driver of cancer development and progression. nih.gov

Future therapeutic strategies are unlikely to involve administering Ins(1,3)P2 itself but will rather focus on targeting the enzymes that control its cellular concentration.

Potential Therapeutic Strategies:

Enzyme Inhibition/Activation: Developing small molecule inhibitors or activators for the specific phosphatases and kinases that synthesize and degrade Ins(1,3)P2 is a promising approach. For example, modulating the activity of the specific inositol polyphosphate 4-phosphatase that produces Ins(1,3)P2 could alter its downstream signaling.

Targeting Protein-Molecule Interactions: If specific protein effectors of Ins(1,3)P2 are identified and their pathological roles confirmed, developing molecules that disrupt the Ins(1,3)P2-protein interaction could be a viable therapeutic strategy. This approach aims to block the downstream consequences of Ins(1,3)P2 signaling without altering the broader inositol phosphate metabolism. nih.gov

The development of such targeted interventions is contingent on the successful elucidation of the precise pathways and effectors as described in the sections above. A deeper understanding of the fundamental biology of Ins(1,3)P2 is the critical first step toward exploring its therapeutic potential.

Cross-Species Comparative Studies on this compound Function

The inositol phosphate signaling system is ancient, with its core components being conserved across eukaryotes, from yeast and slime molds to plants and animals. nih.govnih.gov Comparative studies across different species provide powerful insights into the fundamental, evolutionarily conserved functions of specific inositol phosphate isomers, while also highlighting species-specific adaptations.

The enzymes responsible for the synthesis of inositol phosphates, such as the inositol-trisphosphate 3-kinase (IP3K) family, are found in fungi, plants, and animals, indicating an early evolutionary origin. nih.gov The metabolism of inositol phosphates has been studied in various model organisms. For example, research in Xenopus laevis (African clawed frog) oocytes has detailed the activity of kinases and phosphatases involved in the interconversion of Ins(1,4,5)P3 and Ins(1,3,4,5)P4, the upstream precursors to Ins(1,3)P2. portlandpress.com

Future research in this area will benefit from:

Comparative Genomics and Phylogenetics: Analyzing the genomes of diverse species to trace the evolution of the kinases and phosphatases responsible for Ins(1,3)P2 metabolism. This can reveal which enzymes are universally conserved and which have been adapted for specific lineages. nih.gov

Functional Studies in Model Organisms: Using genetically tractable organisms like Saccharomyces cerevisiae (yeast), Dictyostelium discoideum (slime mold), and Arabidopsis thaliana (plant) to dissect the function of Ins(1,3)P2-related pathways. Deleting or modifying the relevant genes in these simpler systems can uncover fundamental cellular roles that are conserved in mammals.

Cross-Species Complementation: Testing whether an enzyme from one species (e.g., a human phosphatase) can functionally replace its counterpart in another (e.g., in a yeast mutant). This can provide strong evidence for conserved function.

By understanding which aspects of Ins(1,3)P2 metabolism and function are ancient and universal versus those that are more recently evolved, researchers can better prioritize targets for studying human physiology and disease.

Q & A

Basic: How is inositol 1,3-bisphosphate detected and quantified in cellular studies?

Methodological Answer:

Ins(1,3)P₂ is quantified using high-performance ion chromatography (HPIC) or anion-exchange chromatography coupled with radiometric or mass spectrometry detection. These methods resolve inositol phosphate isomers by exploiting their distinct retention times and charge properties. For example, Chen & Li (2003) optimized HPIC conditions using gradient elution with phosphate buffers to separate Ins(1,3)P₂ from other isomers like Ins(1,4)P₂ and Ins(1,4,5)P₃ . Radiolabeling with ³H-inositol or ³²P-ATP in cell cultures is often employed to trace metabolic turnover. Post-extraction, samples are deproteinized and analyzed with appropriate controls to avoid co-elution artifacts.

Basic: What is the role of Ins(1,3)P₂ in phosphoinositide signaling pathways?

Methodological Answer:

Ins(1,3)P₂ is not a primary second messenger like inositol 1,4,5-trisphosphate (IP₃) but serves as a structural mimic of phosphatidylinositol 3-phosphate (PtdIns(3)P). It binds to FYVE domains in proteins such as EEA1, facilitating endosomal membrane trafficking. Structural studies show that the EEA1 FYVE domain homodimerizes to bind two Ins(1,3)P₂ molecules, stabilizing interactions with PtdIns(3)P-enriched membranes . This interaction is critical for endosome fusion but distinct from canonical calcium-mobilizing roles of IP₃.

Advanced: How do researchers resolve contradictory data on Ins(1,3)P₂’s presence under different cellular conditions?

Methodological Answer:

Discrepancies arise due to isomer-specific detection challenges and dynamic metabolic flux. Barker et al. (1995) identified Ins(1,3)P₂ as a low-abundance constituent in mammalian cells, requiring stringent chromatographic separation from more prevalent isomers like Ins(1,4)P₂ . To address contradictions:

- Use Li⁺ to inhibit phosphatases (e.g., inositol monophosphatase), stabilizing upstream inositol phosphates .

- Validate detection methods with synthetic standards and isotopic labeling.

- Account for cell-type-specific expression of kinases/phosphatases (e.g., INPP1 preferentially metabolizes Ins(1,4)P₂ over Ins(1,3)P₂) .

Advanced: What enzymatic pathways regulate Ins(1,3)P₂ metabolism?

Methodological Answer:

Ins(1,3)P₂ is primarily generated via:

- Dephosphorylation of Ins(1,3,4)P₃ : Mediated by Li⁺-insensitive phosphatases (e.g., inositol polyphosphate 1-phosphatase, INPP1) .

- Breakdown of Ins(1,3,4,5)P₄ : Hydrolysis by 5-phosphatases yields Ins(1,3,4)P₃, which is further dephosphorylated to Ins(1,3)P₂ .

Key experimental considerations: - Use Li⁺ to discriminate Li⁺-sensitive (e.g., inositol monophosphatase) vs. Li⁺-resistant phosphatases .

- Employ kinase/phosphatase inhibitors (e.g., EDTA for metallophosphatases) to map metabolic pathways.

Advanced: How do structural studies of Ins(1,3)P₂ inform protein-lipid interaction research?

Methodological Answer:

Crystal structures of the EEA1 FYVE domain bound to Ins(1,3)P₂ reveal how basic residues (e.g., Arg1375, His1376) coordinate the 1- and 3-phosphate groups, mimicking PtdIns(3)P binding . These insights guide:

- Site-directed mutagenesis : To validate binding pocket residues.

- Molecular dynamics simulations : To study membrane docking mechanisms.

- Design of synthetic probes : Fluorescently tagged Ins(1,3)P₂ analogs for live-cell imaging of FYVE domain dynamics.

Advanced: What experimental design considerations are critical for studying Ins(1,3)P₂ in calcium signaling?

Methodological Answer:

While Ins(1,3)P₂ does not directly mobilize calcium, its metabolic interplay with IP₃ requires careful controls:

- Li⁺ treatment : Augments Ins(1,3)P₂ levels by inhibiting downstream phosphatases, but may alter calcium flux indirectly .

- Knockdown/knockout models : Target enzymes like INPP1 or IP₃ 3-kinases to isolate Ins(1,3)P₂-specific effects .

- Cross-validation : Combine calcium imaging with HPIC to rule out IP₃-driven artifacts.

Basic: What analytical challenges arise in distinguishing Ins(1,3)P₂ from other inositol bisphosphate isomers?

Methodological Answer:

Isomeric resolution requires:

- Chromatographic optimization : Adjust pH and ionic strength to separate Ins(1,3)P₂ from Ins(1,4)P₂ and Ins(2,3)P₂ .

- Enzymatic digestion : Use isomer-specific phosphatases (e.g., recombinant INPP1) to confirm identity .

- Mass spectrometry : Employ tandem MS (MS/MS) for fragmentation patterns unique to Ins(1,3)P₂.

Advanced: How does Ins(1,3)P₂ contribute to endosomal membrane dynamics?

Methodological Answer:

Ins(1,3)P₂ stabilizes FYVE domain-mediated protein oligomerization on endosomes:

- FRET-based assays : Monitor FYVE domain dimerization in live cells using Ins(1,3)P₂ analogs .

- Lipid overlay assays : Test binding specificity of recombinant FYVE domains to Ins(1,3)P₂ vs. other phosphoinositides .

- Electron microscopy : Correlate Ins(1,3)P₂ levels with endosome morphology in phosphatase-deficient cells.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.